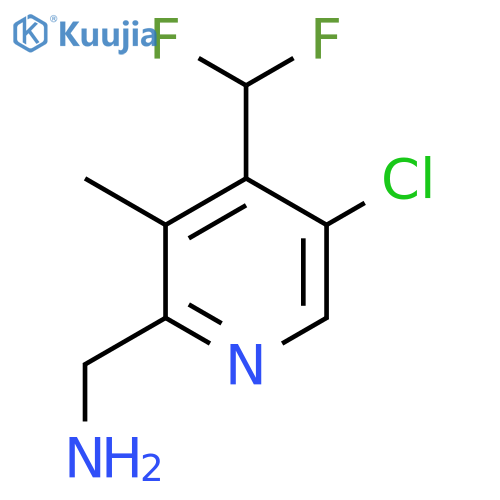Cas no 1807067-79-3 (2-(Aminomethyl)-5-chloro-4-(difluoromethyl)-3-methylpyridine)

1807067-79-3 structure
商品名:2-(Aminomethyl)-5-chloro-4-(difluoromethyl)-3-methylpyridine
CAS番号:1807067-79-3
MF:C8H9ClF2N2
メガワット:206.620267629623
CID:4867900
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)-3-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-5-chloro-4-(difluoromethyl)-3-methylpyridine
-
- インチ: 1S/C8H9ClF2N2/c1-4-6(2-12)13-3-5(9)7(4)8(10)11/h3,8H,2,12H2,1H3
- InChIKey: BBSWCEYTNAKAKD-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(CN)C(C)=C1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 38.9
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)-3-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029052087-500mg |
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)-3-methylpyridine |
1807067-79-3 | 97% | 500mg |
$1,564.80 | 2022-03-31 | |
| Alichem | A029052087-1g |
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)-3-methylpyridine |
1807067-79-3 | 97% | 1g |
$3,039.60 | 2022-03-31 | |
| Alichem | A029052087-250mg |
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)-3-methylpyridine |
1807067-79-3 | 97% | 250mg |
$950.40 | 2022-03-31 |
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)-3-methylpyridine 関連文献
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Ye-Yun Zhang,Xi-Wen He,Wen-You Li RSC Adv., 2015,5, 71030-71034
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
1807067-79-3 (2-(Aminomethyl)-5-chloro-4-(difluoromethyl)-3-methylpyridine) 関連製品
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
